1-Cyclobutyl-4-nitrosopiperazine

Lipophilicity LogP Chromatography

Developing robust nitrosamine impurity methods requires a reference standard with precise, predictable chromatographic behavior. 1-Cyclobutyl-4-nitrosopiperazine fills the gap between polar and lipophilic analogs, offering a critical retention time marker for gradient optimization. - Distinct LogP (0.71) & m/z 170.22 [M+H]+ ensure MS/MS transitions can be tuned specifically for this compound, eliminating interference from other nitrosopiperazines. - Serves as a direct synthetic entry point for the cyclobutyl-piperazine pharmacophore via reduction, with predictable pKa (7.13) aiding purification. - Supplied with full analytical characterization, enabling immediate use in method development, SAR studies, and reaction monitoring.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
CAS No. 61379-69-9
Cat. No. B13930262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-4-nitrosopiperazine
CAS61379-69-9
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCN(CC2)N=O
InChIInChI=1S/C8H15N3O/c12-9-11-6-4-10(5-7-11)8-2-1-3-8/h8H,1-7H2
InChIKeyRBUGEGXEKARMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-4-nitrosopiperazine (CAS 61379-69-9): A Cyclobutyl-Substituted Nitrosopiperazine for Analytical Reference and Research Applications


1-Cyclobutyl-4-nitrosopiperazine (CAS 61379-69-9) is a nitrosamine derivative of piperazine, characterized by a cyclobutyl substituent on one nitrogen and a nitroso group on the other nitrogen of the piperazine ring [1]. This compound is primarily employed as a synthetic intermediate in organic chemistry and as an analytical reference standard in nitrosamine impurity testing for pharmaceutical development . Its molecular formula is C8H15N3O, with a molecular weight of 169.22 g/mol and a predicted octanol-water partition coefficient (LogP) of 0.71 [1].

Why Generic Nitrosopiperazine Substitution Fails: Differentiating 1-Cyclobutyl-4-nitrosopiperazine from Structural Analogs


Nitrosopiperazines are not interchangeable; variations in the N-substituent dramatically alter key physicochemical properties that govern chromatographic retention, mass spectrometric detection, and reactivity. The cyclobutyl group in 1-cyclobutyl-4-nitrosopiperazine imparts a distinct lipophilicity profile and ionization behavior compared to methyl, phenyl, benzyl, and cyclopentyl analogs [1]. These differences directly impact analytical method development, where retention time shifts and MS/MS transitions must be specifically tuned for this compound [2]. The following quantitative evidence demonstrates why selecting the precise cyclobutyl-substituted derivative is critical for accurate identification and quantification in research and quality control applications.

Quantitative Evidence Guide: Lipophilicity, pKa, and Molecular Weight Differentiation of 1-Cyclobutyl-4-nitrosopiperazine


LogP Differentiation: Cyclobutyl Group Confers Intermediate Lipophilicity Compared to Methyl, Phenyl, Benzyl, and Cyclopentyl Analogs

The predicted octanol-water partition coefficient (LogP) of 1-cyclobutyl-4-nitrosopiperazine is 0.71, positioning it between the less lipophilic 1-methyl analog (LogP 0.20) and the more lipophilic 1-phenyl (0.82), 1-cyclopentyl (1.10), and 1-benzyl (1.36) analogs [1][2][3][4]. This intermediate lipophilicity directly influences reversed-phase HPLC retention and solid-phase extraction recovery.

Lipophilicity LogP Chromatography Nitrosamine

pKa Differentiation: Cyclobutyl-Substituted Nitrosopiperazine Exhibits Higher pKa than 1-Methyl-4-nitrosopiperazine

The predicted acid dissociation constant (pKa) of 1-cyclobutyl-4-nitrosopiperazine is 7.13±0.70, which is approximately 0.63 units higher than that of 1-methyl-4-nitrosopiperazine (pKa 6.50±0.42) . This difference indicates that the cyclobutyl analog is less basic and will be less protonated at physiological pH (7.4), potentially affecting its extraction behavior and ionization efficiency in LC-MS.

Ionization pKa Solubility Nitrosamine

Molecular Weight and Formula Comparison: Cyclobutyl vs Cyclopentyl Substitution Impacts Mass Spectrometric Detection

The molecular weight of 1-cyclobutyl-4-nitrosopiperazine is 169.22 g/mol (C8H15N3O), which is exactly 14 Da lower than the cyclopentyl analog (1-cyclopentyl-4-nitrosopiperazine, MW 183.3 g/mol, C9H17N3O) [1][2]. This 14 Da difference (equivalent to one methylene group) results in distinct m/z values for the protonated molecular ions ([M+H]+ = 170.22 vs 184.3) and unique MS/MS fragmentation patterns, allowing for unambiguous identification in complex mixtures.

Mass Spectrometry Molecular Weight Nitrosamine Impurity

Predicted Boiling Point and Density: Cyclobutyl Substituent Modulates Volatility and Handling Properties

The predicted boiling point of 1-cyclobutyl-4-nitrosopiperazine is 301.9±35.0 °C, which is significantly higher than that of 1-methyl-4-nitrosopiperazine (236.9 °C) and reflects the increased molecular mass and van der Waals interactions conferred by the cyclobutyl group . The predicted density is 1.32±0.1 g/cm³ . These values are consistent with the trend of increasing boiling point with larger N-alkyl substituents among nitrosopiperazines.

Volatility Boiling Point Density Nitrosamine

Best Research and Industrial Application Scenarios for 1-Cyclobutyl-4-nitrosopiperazine Based on Quantitative Differentiation


Analytical Reference Standard for Nitrosamine Impurity Quantification in Pharmaceutical Products

Due to its distinct LogP (0.71) and m/z 170.22 [M+H]+ ion, 1-cyclobutyl-4-nitrosopiperazine serves as a specific reference standard for LC-MS/MS method development and validation in pharmaceutical nitrosamine impurity testing. Its intermediate lipophilicity allows it to be used as a retention time marker that falls between more polar (e.g., 1-methyl) and more lipophilic (e.g., 1-benzyl) nitrosopiperazines, aiding in the optimization of gradient elution programs [1].

Synthetic Intermediate for Cyclobutyl-Containing Bioactive Molecules

The cyclobutyl group is a valuable pharmacophore in medicinal chemistry, often used to improve metabolic stability and modulate lipophilicity. 1-Cyclobutyl-4-nitrosopiperazine provides a direct entry point for introducing the cyclobutyl-piperazine motif into drug candidates via reduction to the corresponding amine or through nitrosamine-specific transformations . Its LogP of 0.71 and pKa of 7.13 offer predictable physicochemical behavior during synthesis and purification.

Environmental Fate and Carcinogenicity Studies of Cyclic Nitrosamines

As a representative of cycloalkyl-substituted nitrosopiperazines, 1-cyclobutyl-4-nitrosopiperazine can be employed in structure-activity relationship (SAR) studies to investigate the influence of ring size and lipophilicity on nitrosamine carcinogenicity and DNA adduct formation. The quantitative differences in LogP (0.71 vs 1.10 for cyclopentyl) and molecular weight (169.22 vs 183.3) enable precise dosing and analytical tracking in in vitro and in vivo models [2].

Method Development for Selective Reduction of Nitrosamines to Amines

The specific molecular weight and retention characteristics of 1-cyclobutyl-4-nitrosopiperazine facilitate the development and monitoring of selective reduction protocols to generate 1-cyclobutylpiperazine. Its distinct m/z 170.22 allows for real-time LC-MS monitoring of reaction progress without interference from other nitrosopiperazine impurities [1].

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